molecular formula C9H18N2O4 B1433604 (2S,5R)-1,2,5-Trimethylpiperazine oxalate CAS No. 1523541-99-2

(2S,5R)-1,2,5-Trimethylpiperazine oxalate

Cat. No.: B1433604
CAS No.: 1523541-99-2
M. Wt: 218.25 g/mol
InChI Key: NBBIBDQOZBEFCJ-HHQFNNIRSA-N
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Description

(2S,5R)-1,2,5-Trimethylpiperazine oxalate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring, making it a trimethyl derivative. The oxalate part of the compound refers to the oxalic acid salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-1,2,5-Trimethylpiperazine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperazine derivative, which is then subjected to methylation reactions.

    Methylation: The piperazine derivative is treated with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the desired positions.

    Purification: The resulting trimethylpiperazine is purified through recrystallization or chromatography techniques.

    Oxalate Formation: The purified trimethylpiperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic solution, followed by crystallization to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Methylation: Utilizing large reactors for the methylation step to ensure consistent product quality.

    Automated Purification: Employing automated chromatography systems for efficient purification.

    Crystallization: Using controlled crystallization techniques to obtain high-purity oxalate salt.

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-1,2,5-Trimethylpiperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: N-oxides of trimethylpiperazine.

    Reduction Products: Demethylated piperazine derivatives.

    Substitution Products: Piperazine derivatives with various functional groups.

Scientific Research Applications

(2S,5R)-1,2,5-Trimethylpiperazine oxalate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-Trimethylpiperazine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    (2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: A similar compound with two methyl groups and a dinitrate salt form.

    (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Another piperazine derivative with unique structural features.

Uniqueness: (2S,5R)-1,2,5-Trimethylpiperazine oxalate is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

oxalic acid;(2S,5R)-1,2,5-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIBDQOZBEFCJ-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-99-2
Record name Piperazine, 1,2,5-trimethyl-, (2S,5R)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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